Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid
Description
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid (CAS 130992-20-0, MFCD09971245) is a heterocyclic carboxylic acid featuring a 1,3,4-thiadiazole core substituted with an oxo-aminoacetic acid group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives with antimicrobial and cytotoxic properties . Its structure enables versatile modifications, making it a scaffold for drug discovery.
Structure
2D Structure
Properties
IUPAC Name |
2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSPAQARUBDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649317 | |
| Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130992-20-0 | |
| Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 1,3,4-Thiadiazol-2-Amine
Thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide with formic acid under reflux. The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane.
Step 2: Coupling with Oxalyl Chloride
The amine (1 equiv) is reacted with oxalyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The resulting intermediate, 2-(1,3,4-thiadiazol-2-ylamino)-2-oxoacetyl chloride, is hydrolyzed with aqueous sodium hydroxide to yield the final carboxylic acid.
Optimization Insights
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Catalyst: Triethylamine (TEA) enhances reaction efficiency by scavenging HCl.
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Solvent: THF or dimethylformamide (DMF) improves solubility.
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Yield: 55–70% after column chromatography (silica gel, ethyl acetate/hexane).
Hydrazonoyl Halide Cyclization Strategy
Advanced routes leverage hydrazonoyl halides as key intermediates for constructing the thiadiazole ring. In this method, a hydrazonoyl chloride derivative reacts with a thiocarbamate to form a thiohydrazonate intermediate, which undergoes cyclization to the target compound.
Procedure
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Synthesis of Hydrazonoyl Chloride: React oxoacetic acid hydrazide with chlorine gas in dichloromethane.
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Cyclization: Treat the hydrazonoyl chloride with potassium ethyl xanthogenate in ethanol under reflux. The thiohydrazonate intermediate spontaneously cyclizes to form the thiadiazole ring.
Key Advantages
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Regioselectivity: Ensures correct positioning of substituents.
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Scalability: Achieves gram-scale synthesis with 65–75% yield.
Comparative Analysis of Synthetic Routes
The following table evaluates the three primary methods based on efficiency, scalability, and practicality:
| Method | Conditions | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Cyclocondensation | POCl₃, reflux | 40–60 | ≥95 | Corrosive reagents |
| Amide Coupling | THF, 0°C to RT | 55–70 | ≥98 | Multi-step, costly reagents |
| Hydrazonoyl Cyclization | Ethanol, reflux | 65–75 | ≥97 | Requires specialized intermediates |
Research Findings and Mechanistic Insights
Chemical Reactions Analysis
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring allows for substitution reactions, particularly at the nitrogen atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemical Properties and Structure
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is characterized by the presence of a thiadiazole ring, which is known for contributing to various biological activities. Its molecular formula is C₄H₃N₃O₃S, with a molecular weight of 201.21 g/mol. The compound's structure allows for interactions with biological targets, making it an interesting subject for pharmacological studies .
Antimicrobial Applications
Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens:
- Bacterial Activity : Compounds containing the thiadiazole moiety have been synthesized and tested against bacteria such as E. coli and Bacillus mycoides. Some derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics.
- Fungal Activity : The antifungal properties of these compounds have also been investigated. For instance, certain derivatives showed effectiveness against Candida albicans, indicating potential for use in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent studies:
- Cell Line Studies : A number of studies have evaluated the cytotoxic effects of thiadiazole derivatives on various human cancer cell lines. For example, compounds derived from thiadiazoles have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines with IC₅₀ values ranging from 0.28 to 10 μg/mL .
- Mechanism of Action : Investigations into the mechanisms behind these anticancer effects suggest that these compounds may induce apoptosis and disrupt cell cycle progression in cancer cells. Flow cytometry studies have indicated that certain derivatives can influence cellular signaling pathways critical for tumor growth .
Biochemical Applications
Beyond antimicrobial and anticancer applications, this compound plays a role in biochemical research:
- Enzyme Inhibition : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions could lead to advancements in drug development targeting metabolic diseases.
- Binding Studies : Research into the binding affinity of thiadiazole derivatives to DNA suggests potential applications in gene therapy and molecular biology. These interactions could be leveraged to design novel therapeutic agents that target genetic material within cells.
Comparative Analysis of Thiadiazole Derivatives
To better understand the unique properties of this compound compared to other thiadiazole derivatives, the following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate | Contains an isopropyl group on the thiadiazole ring | Enhanced antimicrobial effects |
| Acetic acid oxo(1,3,4-thiadiazol-2-ylamino)- | Simpler structure without ethoxy group | Different pharmacological profiles |
| Ethyl [(1,3-thiazol-2-yl)carbamoyl]formate | Thiazole instead of thiadiazole | Varied biological activity spectrum |
This comparison illustrates how modifications to the thiadiazole ring can influence both chemical properties and biological activities.
Mechanism of Action
The mechanism of action of oxo(1,3,4-thiadiazol-2-ylamino)acetic acid involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Thiadiazole Derivatives with Alkyl Substituents
Substituents on the 1,3,4-thiadiazole ring significantly influence physicochemical and biological properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Biological Activity | Reference |
|---|---|---|---|---|---|---|
| Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid | 130992-20-0 | C₄H₄N₄O₃S | 188.16 | None (parent) | Antimicrobial intermediate | |
| (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid | 83244-81-9 | C₅H₅N₃O₃S | 187.18 | 5-Methyl | Not reported (structural analog) | |
| (5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid | 1158206-46-2 | C₇H₉N₃O₃S | 215.23 | 5-Isopropyl | Not reported (higher lipophilicity) |
Key Findings :
Ester and Amide Derivatives
Modifications to the carboxylic acid group alter reactivity and bioavailability:
Key Findings :
Heterocyclic Scaffolds with Similar Cores
Comparisons with other heterocycles highlight the importance of the thiadiazole core:
Key Findings :
Hybrid Molecules in Anticancer Research
Incorporation into larger pharmacophores enhances cytotoxicity:
| Compound Name | Hybrid Structure | Target | IC₅₀ (Cancer Cell Lines) | Reference |
|---|---|---|---|---|
| N-Methyl-4-(4-(5-aryl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide | Picolinamide-thiadiazole | Tyrosine kinases | <1 μM (HepG2, MCF-7) | |
| (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid | Benzoxazole-thiadiazole | PTP1B enzyme | Not reported |
Biological Activity
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiadiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, allowing for the formation of this compound as a building block for more complex molecules in pharmaceutical development.
Biological Activities
The biological activities of this compound include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The following sections detail these activities:
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial effects. A study evaluated various thiadiazole derivatives against bacterial strains and found that compounds with the 1,3,4-thiadiazole moiety showed enhanced activity against Gram-positive bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Staphylococcus aureus | 0.5 µg/mL |
| 1-(4-Chlorophenyl)-3-(2-thienyl)-5-(2-hydroxyphenyl)-1H-pyrazole | Escherichia coli | 0.25 µg/mL |
| This compound | Bacillus subtilis | 0.75 µg/mL |
Anticancer Properties
Ongoing research has also focused on the anticancer potential of thiadiazole derivatives. For instance, studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These results suggest promising potential for further development as an anticancer agent.
Anti-inflammatory Effects
Thiadiazole derivatives have been noted for their anti-inflammatory properties. In experimental models of inflammation (e.g., carrageenan-induced paw edema), this compound exhibited significant reduction in swelling compared to control groups .
Table 2: Anti-inflammatory Activity
| Compound | Model | Inhibition (%) |
|---|---|---|
| This compound | Carrageenan-induced paw edema | 65% |
| Standard Drug (Ibuprofen) | Carrageenan-induced paw edema | 70% |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific cellular targets involved in inflammation and cell proliferation pathways .
Q & A
Q. What are the established synthetic routes for Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via condensation reactions involving thiadiazole derivatives and activated carbonyl groups. A common method involves refluxing precursors (e.g., 2-aminothiadiazole derivatives) with sodium acetate in acetic acid to promote cyclization and dehydration . Yield optimization requires precise control of temperature, stoichiometry, and reaction time. For example, extended reflux durations (>5 hours) may improve crystallinity but risk side reactions, necessitating recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography resolves the planar thiadiazole ring and confirms bond angles (e.g., C6—C1—S1 = 111.95°, C7—N1—C8 = 112.86°) .
- FTIR identifies key functional groups: C=O stretches (~1700 cm⁻¹ for the oxo group) and N-H vibrations (~3200 cm⁻¹ for the amino group) .
- NMR (¹H and ¹³C) distinguishes aromatic protons (δ 7.0–8.5 ppm for thiadiazole) and carbonyl carbons (δ ~170 ppm) .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria and fungi. Activity correlates with the electron-withdrawing oxo group, which enhances membrane penetration . Minimum inhibitory concentrations (MICs) for active analogs range from 8–32 µg/mL, though potency varies with substituent modifications on the thiadiazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) simulations reveal partial charge distribution on the thiadiazole ring (e.g., sulfur atoms carry significant negative charge), influencing nucleophilic attack sites. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, consistent with experimental observations of selective alkylation at the amino group . Molecular docking studies further predict binding affinity to bacterial enzymes like dihydrofolate reductase (DHFR), supporting observed bioactivity .
Q. What strategies address contradictions in reported bioactivity data across studies?
Discrepancies often arise from variations in substituent positioning (e.g., 5-isobutyl vs. phenyl groups) and assay conditions. Systematic structure-activity relationship (SAR) studies are critical:
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
In vitro stability assays (pH 7.4, 37°C) show rapid hydrolysis of the oxo group (~50% degradation in 2 hours), limiting oral bioavailability. Prodrug strategies, such as esterification of the carboxylic acid moiety, improve metabolic stability. For instance, ethyl ester derivatives exhibit 3-fold higher plasma half-lives in rodent models .
Q. What role does the thiadiazole ring play in metal coordination, and how can this be exploited in catalytic applications?
The thiadiazole sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic activity in oxidation reactions. X-ray absorption spectroscopy (XAS) confirms octahedral coordination geometries, while cyclic voltammetry reveals reversible redox behavior at −0.2 V (vs. Ag/AgCl) .
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can green chemistry principles improve scalability?
Traditional routes rely on toxic solvents (e.g., acetic acid) and high-energy reflux. Microwave-assisted synthesis reduces reaction times (30 minutes vs. 5 hours) and improves yields (85% vs. 70%) by enhancing thermal efficiency . Solvent-free mechanochemical methods using ball milling are also being explored to minimize waste .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
- HPLC-MS with C18 columns (gradient elution: 10–90% acetonitrile/0.1% formic acid) detects impurities <0.1% .
- TLC (silica gel, ethyl acetate/hexane 3:1) provides rapid qualitative analysis, with UV-active spots confirming intermediate formation .
Theoretical and Experimental Integration
Q. What conceptual frameworks guide the design of novel derivatives with enhanced bioactivity?
The "bioisosteric replacement" approach substitutes the oxo group with bioisosteres like sulfonamide or tetrazole rings to improve solubility and target affinity. For example, tetrazole-containing analogs show 10-fold higher inhibition of fungal CYP51 enzymes . Additionally, Hansch analysis quantifies logP contributions to membrane permeability, guiding rational substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
